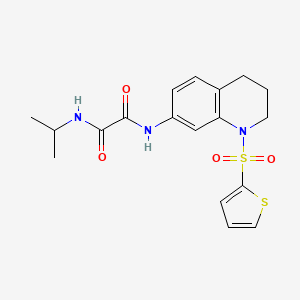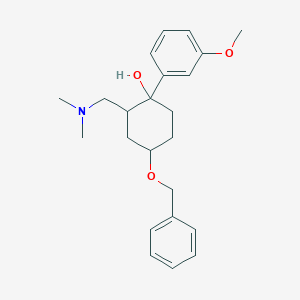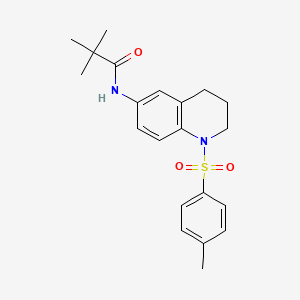
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Applications and Methodologies
Lithiation and Functionalization : Research has shown that lithiation of related compounds followed by reaction with various electrophiles can yield a wide range of side-chain substituted derivatives. This approach could potentially be applied to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide to access novel tetrahydroisoquinoline derivatives with diverse functional groups (Smith, El‐Hiti, & Hegazy, 2010).
Pictet–Spengler Cyclization : The Pictet–Spengler reaction has been employed to synthesize 1-benzoyl- and 1-pivaloyl-tetrahydroisoquinolines, suggesting a route for the synthesis of complex molecules starting from N-tosyl-β-phenethylamines. This methodology could be extrapolated to the synthesis of novel compounds starting from this compound (Silveira et al., 2001).
Steric Hindrance and Tautomerism : Research exploring steric hindrance's effect on Schiff bases' tautomerisation into tetrahydroquinazolines suggests that modifications on this compound could influence its tautomeric equilibrium. This provides insights into designing compounds with specific tautomeric forms, which could be crucial for their reactivity and biological activity (García-Deibe et al., 2015).
Potential Pharmacological Applications
Histone Deacetylase Inhibition : Tetrahydroquinoline derivatives have shown potential as histone deacetylase (HDAC) inhibitors, suggesting that this compound could serve as a scaffold for developing new HDAC inhibitors. These compounds hold promise for cancer therapy due to their ability to regulate gene expression by modifying chromatin structure (Liu et al., 2015).
Dopamine D3 Receptor Ligands : The structural similarity of tetrahydroisoquinoline derivatives to known dopamine D3 receptor antagonists suggests that this compound could potentially be modified to develop selective dopamine D3 receptor ligands. These compounds are of interest for their therapeutic potential in treating neuropsychiatric disorders (Mach et al., 2004).
特性
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-10-18(11-8-15)27(25,26)23-13-5-6-16-14-17(9-12-19(16)23)22-20(24)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHEHDOQLOLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


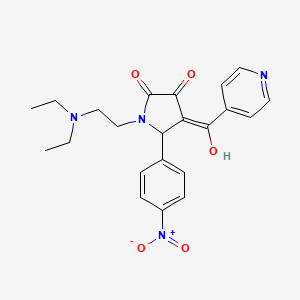
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
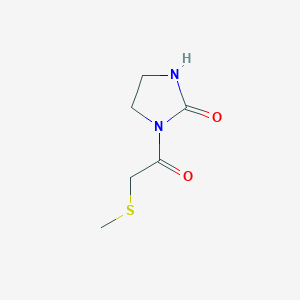
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
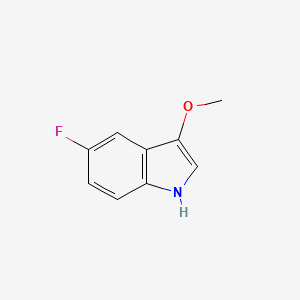
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)
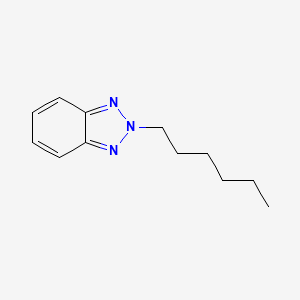
![N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2886849.png)
